molecular formula C21H21NO5 B12305995 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl)acetic acid

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl)acetic acid

Katalognummer: B12305995
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: BMIMSKYGCKGJBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidine core (a 5-membered nitrogen-containing ring) with a 4-hydroxyl group and an acetic acid moiety at position 2. The nitrogen is protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a common temporary protecting group in peptide synthesis. The Fmoc group enhances solubility in organic solvents while enabling selective deprotection under mild basic conditions. The hydroxyl group provides a site for further functionalization, making this compound valuable in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C21H21NO5

Molekulargewicht

367.4 g/mol

IUPAC-Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-3-yl]acetic acid

InChI

InChI=1S/C21H21NO5/c23-19-11-22(10-13(19)9-20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)

InChI-Schlüssel

BMIMSKYGCKGJBF-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl]acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Formation of the pyrrolidine ring: The protected amine undergoes cyclization to form the pyrrolidine ring.

    Introduction of the hydroxyl group: The hydroxyl group is introduced through selective hydroxylation.

    Attachment of the acetic acid moiety: The acetic acid moiety is attached via esterification or amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: rac-2-[(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.

    Substitution: Base-catalyzed reactions using reagents like NaOH or KOH.

Major Products:

Wissenschaftliche Forschungsanwendungen

rac-2-[(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of rac-2-[(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and acetic acid groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This can modulate the activity of these proteins, leading to various biological effects. The Fmoc group also plays a role in protecting the molecule during synthesis and can be removed under specific conditions to reveal the active compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

(a) Core Ring Systems
  • Pyrrolidine Derivatives :

    • (R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic Acid (CAS 193693-61-7): Differs in the position of the acetic acid (position 2 vs. 3) and lacks a hydroxyl group. The absence of a hydroxyl reduces polarity and hydrogen-bonding capacity .
    • 4-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic Acid : Contains both Fmoc and tert-butoxycarbonyl (Boc) groups, enabling orthogonal protection strategies. The piperidine ring (6-membered) introduces conformational flexibility absent in pyrrolidine derivatives .
  • Azetidine Derivatives: 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid (CAS 1592739-14-4): Features a strained 4-membered azetidine ring with a methyl group and ether-linked acetic acid.
  • This design is advantageous in DNA-intercalating agents .
(b) Molecular Weight and Solubility
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound* C23H23NO6 ~409.4 (estimated) Fmoc, 4-OH, acetic acid
(R)-2-(1-Fmoc-pyrrolidin-2-yl)acetic Acid C21H21NO4 351.4 Fmoc, acetic acid
3-Methylazetidine Derivative C21H21NO5 367.4 Fmoc, methyl, ether linkage
Phenoxy Derivative C23H19NO5 389.4 Fmoc, phenoxy, acetic acid
(c) Hazards and Reactivity
  • The 3-methylazetidine derivative (CAS 1592739-14-4) has documented acute toxicity (oral, H302) and irritancy (H315, H319), likely due to its strained ring and reactive ether linkage .
  • Piperazine-based analogs (e.g., CAS 180576-05-0) lack hazard data, suggesting lower reactivity .

Biologische Aktivität

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl)acetic acid, often referred to as Fmoc-4-hydroxypyrrolidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

The molecular formula for this compound is C21H21NO5, with a molecular weight of 367.40 g/mol. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups. The presence of hydroxypyrrolidine suggests potential interactions with biological targets due to its ability to mimic natural amino acids.

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of liver fibrosis and other fibrotic diseases. The mechanism often involves the modulation of signaling pathways associated with fibrosis, such as the TGFβ1 pathway.

In Vitro Studies

In vitro studies have shown that derivatives of this compound can significantly inhibit the expression of collagen type I (COL1A1), a key marker in fibrosis. For instance, compounds related to this structure have demonstrated inhibitory rates ranging from 31.18% to 97.44% against COL1A1 expression, outperforming traditional treatments like EGCG (Epigallocatechin gallate) .

Anti-Fibrotic Activity

A notable study evaluated the anti-fibrotic effects of aspartic acid derivatives, including those related to the target compound. The results indicated that certain derivatives could reduce protein levels of fibronectin and α-SMA in a dose-dependent manner following TGFβ1 stimulation .

Table 1: Inhibitory Effects on COL1A1 Expression

CompoundInhibitory Rate (%)Reference
Compound 366.72
Compound 997.44
EGCG36.46
L-Asp11.33

Safety Profile

The safety profile of these compounds was assessed using LX-2 cells (a human hepatic stellate cell line). Compounds exhibited varying cytotoxicity levels, with some demonstrating high selectivity indices (SI), indicating favorable safety profiles for further research .

Table 2: Safety Profile of Selected Compounds

CompoundIC50 (μmol/L)CC50 (mmol/L)Selectivity Index
Compound 413013High
Compound 8aNot significantHighFavorable

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.